N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE
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Overview
Description
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyridine ring and a pyrimidine ring, both of which are substituted with dimethylamino groups. This structure imparts unique chemical properties to the compound, making it a valuable tool in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE typically involves the reaction of 4-dimethylaminopyridine with various reagents under controlled conditions. One common method involves the use of alkyl cyanoacetates, which react with substituted aryl or heteryl amines to yield cyanoacetamide derivatives . The reaction conditions often include stirring without solvent at elevated temperatures or using a steam bath to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as solvent-free reactions or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound is known to undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine and pyrimidine derivatives .
Scientific Research Applications
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE involves the activation of the innate immune system. Specifically, it stimulates the production of interferon-alpha and tumor necrosis factor-alpha, which activate immune cells such as macrophages and natural killer cells. These immune cells then attack and destroy tumor cells, leading to tumor regression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Dimethylaminopyridine (DMAP): Known for its use as a nucleophilic catalyst in various organic reactions.
2-(Dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide (DMXAA): Studied for its anti-tumor properties and ability to activate the immune system.
Indole 2 and 3-carboxamides: These compounds have been investigated for their strong enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is unique due to its dual pyridine and pyrimidine structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in both chemical synthesis and biological research, offering advantages over other similar compounds in terms of specificity and efficacy.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-9-12(10(2)17-14(16-9)19(3)4)18-13(20)11-6-5-7-15-8-11/h5-8H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVNHMDWGVRABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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